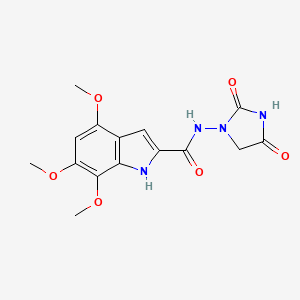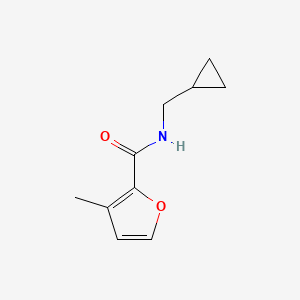![molecular formula C14H17N3O B7526187 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole, also known as MEMO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MEMO belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
作用机制
The mechanism of action of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. For example, in cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to improve cognitive function, reduce amyloid-beta accumulation, and increase acetylcholine levels in the brain. In Parkinson's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to protect dopaminergic neurons from oxidative stress, reduce inflammation, and improve motor function.
实验室实验的优点和局限性
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, one limitation of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and efficacy of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole in humans.
未来方向
For 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole research include investigating its potential therapeutic applications in other diseases and optimizing its chemical structure.
合成方法
The synthesis of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole involves the reaction of 2-(2-bromoethyl)-3-methyl-1,2,4-oxadiazole with 3,4-dihydroisoquinoline in the presence of a palladium catalyst. The reaction yields 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole as a white crystalline solid with a melting point of 124-126°C. The purity of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole can be confirmed by spectroscopic techniques such as NMR and IR.
科学研究应用
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(14-15-11(2)16-18-14)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZBPOGGCBNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)

![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)


![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)